molecular formula C12H11FN2O3 B2818131 Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate CAS No. 1385392-63-1

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate

Cat. No.: B2818131
CAS No.: 1385392-63-1
M. Wt: 250.229
InChI Key: FRPVOEZWRRLBFC-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate is an organic compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.229 g/mol. This compound is characterized by the presence of a cyanomethyl group, a fluorobenzoyl group, and an aminoacetate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Condensation: The active hydrogen on C-2 of the cyanoacetamide moiety can take part in condensation reactions to form various heterocyclic compounds.

Scientific Research Applications

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in organic chemistry.

    Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate can be compared with other cyanoacetamide derivatives, such as:

    N-aryl cyanoacetamides: These compounds have similar structural features and reactivity but differ in their specific substituents and biological activities.

    N-heteryl cyanoacetamides: These derivatives also share structural similarities but have different heterocyclic moieties, leading to varied chemical and biological properties.

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-18-11(16)8-15(7-6-14)12(17)9-4-2-3-5-10(9)13/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVOEZWRRLBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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